N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent under basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound back to its precursor forms or to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiadiazole core, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions at the benzothiadiazole core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound may have potential as a probe or marker in biological studies due to its unique chemical properties.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with molecular targets and pathways within cells. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The sulfonamide group can play a crucial role in binding to target proteins, while the benzothiadiazole core can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the prop-2-enyl and sulfonamide groups.
N,N-bis(prop-2-enyl)-2,1,3-benzothiadiazole-4-sulfonamide: A similar compound with two prop-2-enyl groups and a sulfonamide group at a different position.
Uniqueness
The presence of these groups can enhance the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-5-10-16(13,14)7-3-4-8-9(6-7)12-15-11-8/h2-4,6,10H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASVYBHXVMLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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